N-(4-chlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-ethoxy-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-2-19-13-8-20-12(7-11(13)17)14(18)16-10-5-3-9(15)4-6-10/h3-8H,2H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYMXKHHRGZQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyran ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Coupling Reactions
The carboxamide group participates in coupling reactions mediated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). These reactions typically form new amide bonds or modify existing functional groups.
Key Example :
-
Reagents : EDCI, hydroxybenzotriazole (HOBt), dimethylaminopyridine (DMAP)
-
Conditions : Room temperature, anhydrous dichloromethane
-
Product : Formation of peptide-like derivatives via activation of the carboxamide group.
Hydrolysis Reactions
The ethoxy and carboxamide groups are susceptible to hydrolysis under acidic or basic conditions:
Table 1: Hydrolysis Pathways
| Target Group | Conditions | Reagents | Product |
|---|---|---|---|
| Ethoxy | Acidic (HCl, reflux) | 6M HCl | 5-Hydroxy-4-oxo derivative |
| Carboxamide | Basic (NaOH, ethanol) | 2M NaOH | Pyran-2-carboxylic acid derivative |
Oxidation Reactions
The pyran ring and ethoxy group undergo oxidation with strong agents:
Table 2: Oxidation Pathways
| Oxidizing Agent | Conditions | Target Site | Product |
|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 80°C | Ethoxy group | 5-Keto-4-oxo derivative |
| CrO₃ | Acetic acid, reflux | Pyran ring | Ring-opened dicarboxylic acid |
Reduction Reactions
Catalytic hydrogenation targets the carboxamide and aromatic chloro group:
Table 3: Reduction Pathways
| Catalyst | Conditions | Target Site | Product |
|---|---|---|---|
| Pd/C, H₂ | Ethanol, 60°C | Carboxamide | N-(4-chlorophenyl)amine |
| Ni-Al alloy | Alkaline medium | Chlorophenyl ring | Dechlorinated phenyl derivative |
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group undergoes substitution under harsh conditions:
Example :
-
Reagents : Sodium methoxide, CuI, DMF
-
Conditions : 120°C, 24 hours
-
Product : Methoxy-substituted phenyl derivative (Cl → OCH₃).
Multicomponent Reactions
The pyran ring participates in cycloaddition and condensation reactions:
Table 4: Multicomponent Reactions
| Components | Catalyst | Product | Application |
|---|---|---|---|
| Aldehyde, malononitrile, DABCO | DABCO | Pyrano[2,3-c]pyrazole hybrids | Kinase inhibition, anticancer |
Ring-Opening Reactions
Acidic conditions destabilize the pyran ring:
-
Reagents : Concentrated H₂SO₄
-
Product : Linear ketone-carboxylic acid derivative.
Functionalization of the Pyran Ring
The 4-oxo group undergoes condensation with hydrazines:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-chlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is . The compound features a pyran ring, which is a six-membered ring containing one oxygen atom, and is characterized by the presence of an ethoxy group and a chlorophenyl moiety. These structural elements contribute to its diverse chemical reactivity and biological activity.
Chemistry
This compound serves as a valuable building block in organic synthesis. It can be employed in the preparation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using agents like potassium permanganate. |
| Reduction | Reduction can yield alcohols or amines using agents such as sodium borohydride. |
| Substitution | The chlorophenyl group can undergo nucleophilic substitution reactions with amines or thiols. |
Research indicates that this compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In vitro studies have demonstrated its effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 µg/mL.
| Biological Activity | Pathogen/Condition | MIC (µg/mL) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
Medical Applications
The compound is being investigated for its potential therapeutic applications as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both gram-positive and gram-negative bacteria. The research highlighted its potential use in developing new antibacterial agents.
Case Study 2: Anti-inflammatory Properties
In another investigation focused on the anti-inflammatory effects of this compound, researchers found that it significantly reduced inflammation markers in animal models, suggesting its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring and Hydroxamic Acid Derivatives
- N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6) and N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) : These hydroxamic acid derivatives replace the pyran ring with cyclopropane or cyclohexane moieties. Both exhibited moderate antioxidant activity in DPPH and β-carotene assays, though their activities were lower than reference antioxidants like BHA. The bulkier cyclohexane group in Compound 8 reduced solubility compared to Compound 6, suggesting that smaller substituents enhance bioavailability .
- N-(4-chlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide: The pyranone core introduces a conjugated system that may enhance electronic interactions with biological targets compared to non-aromatic scaffolds. The ethoxy group at the 5-position likely improves metabolic stability over hydroxylated analogs.
Halogen-Substituted Phenyl Derivatives
- N-(4-chlorophenyl)maleimide (Compound 22, IC₅₀ = 7.24 μM): In a study of monoacylglycerol lipase (MGL) inhibitors, halogen size (F, Cl, Br, I) at the 4-position of the phenyl ring showed minimal impact on potency. For example, N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM) and N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM) exhibited similar efficacy, indicating steric and electronic effects are secondary to scaffold-target compatibility .
- The pyranone scaffold may offer distinct binding interactions compared to maleimide-based compounds.
Thiophene-Based Anticancer Agents
- 5-(4-chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-yl)-thiophene-2-carboxylic acid (Compound 16) : This thiophene-pyrrolopyrimidine hybrid demonstrated superior anticancer activity to doxorubicin, attributed to the 4-chlorophenyl group and sulfonamide substituent. Activity depended on the heterocyclic ring and substituent positioning .
- The ethoxy group could enhance membrane permeability relative to carboxylic acid substituents in thiophene derivatives.
Benzothiazole and Chromenone Derivatives
- N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP 3 348 550A1): This benzothiazole derivative shares the 4-chlorophenyl and ethoxy groups with the target compound but employs a benzothiazole scaffold.
- 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (923211-76-1): This chromenone derivative highlights how varying the core (chromenone vs. pyran) and substituent positions (2-methylphenyl vs. ethoxy) modulates activity. Chromenones are typically associated with anti-inflammatory effects, indicating scaffold-dependent biological outcomes .
Key Research Findings
- Scaffold Dependency: The pyranone core in the target compound offers distinct electronic and steric properties compared to thiophene, benzothiazole, or maleimide scaffolds, which may influence target selectivity and potency.
- Substituent Effects : The 4-chlorophenyl group is a common pharmacophore across multiple compound classes, enhancing hydrophobic interactions. Ethoxy substituents improve metabolic stability compared to hydroxyl or carboxylic acid groups.
- Biological Activity Trends : Antioxidant activity in hydroxamic acid derivatives is modulated by substituent bulk , while anticancer activity in thiophene derivatives depends on heterocyclic attachments . Halogen effects vary by target, with minimal impact in MGL inhibition but significant roles in other contexts.
Biological Activity
N-(4-chlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, synthesis, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Synthesis
This compound features a unique structure characterized by a pyran ring with an ethoxy group and a carboxamide moiety. The synthesis typically involves several key steps:
- Formation of the Pyran Ring : This is achieved through cyclization reactions involving 4-chlorophenethyl alcohol and ethyl acetoacetate.
- Introduction of the Carboxamide Group : An aminocarbonylation reaction is used, where the pyran intermediate reacts with an amine in the presence of a catalyst.
- Ethoxy Group Substitution : An etherification reaction introduces the ethoxy group using reagents like ethyl iodide.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The following table summarizes findings from in vitro assays:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | 0.5 µg/mL |
| Escherichia coli | 0.5 µg/mL | 1.0 µg/mL |
| Candida albicans | 0.75 µg/mL | 1.5 µg/mL |
These results indicate significant antibacterial and antifungal activities, suggesting that this compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A375 | 25 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development in cancer therapeutics .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- In Vitro Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that it not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .
- Cytotoxicity Assay : Another study focused on its effects on human cancer cell lines, revealing that this compound induced apoptosis through mitochondrial pathways, thus confirming its potential as an anticancer agent .
Q & A
Q. What are the recommended methods for synthesizing N-(4-chlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves coupling 5-ethoxy-4-oxo-4H-pyran-2-carboxylic acid with 4-chloroaniline using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous solvents like DMF or THF. Optimization includes:
- Catalyst Screening : Testing HOBt or DMAP to reduce side reactions.
- Temperature Control : Maintaining 0–5°C during activation to minimize racemization.
- Solvent Purity : Ensuring anhydrous conditions to prevent hydrolysis.
Yields can exceed 70% with rigorous exclusion of moisture .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (mean σ(C–C) = 0.005 Å) and torsion angles to validate the pyran-carboxamide backbone .
- NMR Spectroscopy : H NMR (δ 8.2–8.4 ppm for aromatic protons) and C NMR (δ 165–170 ppm for carbonyl groups) confirm substituent positions.
- IR Spectroscopy : Stretching frequencies at ~1680 cm (C=O) and ~3300 cm (N–H) verify functional groups .
Q. What analytical approaches are employed to assess the purity of this compound in research settings?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; >95% purity is achievable with acetonitrile/water gradients.
- TLC : Silica gel plates (R ~0.5 in ethyl acetate/hexane 3:7) for rapid purity checks.
- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (±0.3%) to confirm stoichiometry .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Prioritize kinases or hydrolases due to the compound’s carboxamide and pyran motifs.
- Assay Conditions : Use fluorescence-based assays (e.g., ATPase-Glo™) with IC determination via dose-response curves (10 nM–100 µM).
- Controls : Include staurosporine (positive control) and DMSO vehicle .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity or stability?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with SCXRD data to validate electron density maps.
- Solvent Modeling : Use COSMO-RS to simulate solvent effects on stability, addressing discrepancies in hydrolysis rates.
- Kinetic Studies : Monitor degradation via LC-MS under varying pH (2–12) to reconcile computational vs. experimental half-lives .
Q. What are the best practices for conducting structure-activity relationship (SAR) studies on derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF) or donating (e.g., OCH) groups.
- Bioisosteric Replacement : Test pyran-to-thiopyran substitutions to modulate lipophilicity (logP).
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (Hammett σ) with IC values .
Q. How can researchers investigate the metabolic stability of this compound using in vitro models?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human or rat microsomes (1 mg/mL) and NADPH, quantifying parent compound depletion via LC-MS/MS.
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect hydroxylation (m/z +16) or demethylation (m/z -14) products.
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. What methodologies are recommended for analyzing the degradation products of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 40°C/75% RH (thermal/humidity) for 7–14 days.
- Degradant Profiling : Use UPLC-QTOF to identify major breakdown products (e.g., hydrolyzed carboxamide or pyran ring-opening).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
